1-(4-Acetylphenyl)-3-phenylthiourea

Description

The exact mass of the compound N-(4-acetylphenyl)-N'-phenylthiourea is 270.08268425 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Acetylphenyl)-3-phenylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Acetylphenyl)-3-phenylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-acetylphenyl)-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-11(18)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXJDQSXUOEYGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

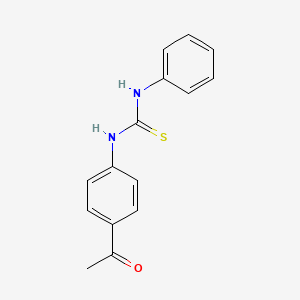

Chemical structure and properties of 1-(4-Acetylphenyl)-3-phenylthiourea

An In-Depth Technical Guide to 1-(4-Acetylphenyl)-3-phenylthiourea: Structure, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 1-(4-Acetylphenyl)-3-phenylthiourea, a synthetic compound belonging to the versatile class of thiourea derivatives. Thioureas are a subject of intense research due to their wide-ranging biological activities, including antimicrobial and anticancer properties.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, delves into the chemical architecture, synthesis, physicochemical properties, and potential therapeutic applications of this specific molecule. We will explore detailed experimental protocols, structural analysis based on analogous compounds, and the scientific rationale behind its potential biological efficacy. The content is structured to provide not just data, but also field-proven insights into the causality behind experimental choices and methodologies.

Introduction: The Significance of the Thiourea Scaffold

Thiourea derivatives represent a privileged scaffold in medicinal chemistry. The core structure, -(NH-C(S)-NH)-, serves as a versatile backbone for chemical modification, allowing for the fine-tuning of biological and physicochemical properties.[1] The presence of hydrogen bond donors (N-H) and acceptors (C=S), along with the sulfur atom's ability to chelate metal ions, enables these compounds to engage in a variety of intermolecular interactions with biological targets.[2][4] This capacity for interaction is fundamental to their broad spectrum of reported activities, which includes anticancer, antibacterial, antifungal, antiviral, herbicidal, and insecticidal properties.[2][3] The compound 1-(4-Acetylphenyl)-3-phenylthiourea incorporates this key thiourea moiety, functionalized with an acetylphenyl group and a phenyl group, suggesting a rich potential for biological investigation.

Chemical Identity and Molecular Structure

The fundamental identity of 1-(4-Acetylphenyl)-3-phenylthiourea is defined by its unique arrangement of atoms. Understanding its structure is the first step in predicting its reactivity, properties, and biological interactions.

-

IUPAC Name: 1-(4-acetylphenyl)-3-phenylthiourea

-

Molecular Formula: C₁₅H₁₄N₂OS

-

Molecular Weight: 270.35 g/mol

The structure features a central thiourea linker connecting a phenyl ring on one side and a 4-acetylphenyl ring on the other. The acetyl group (CH₃CO-) is a key feature, providing an additional hydrogen bond acceptor site which can influence both the molecule's conformation and its interaction with biological macromolecules.

Caption: Chemical structure of 1-(4-Acetylphenyl)-3-phenylthiourea.

Structural Insights from Analogous Compounds

In the solid state, these molecules self-assemble into extended networks through intermolecular hydrogen bonds. Typically, the second N-H group of the thiourea core interacts with the acetyl oxygen or the thione sulfur of a neighboring molecule, forming chains or dimers.[4][5] These supramolecular assemblies are critical as they dictate the material's bulk properties, such as solubility and melting point, and can influence how the molecule interacts with biological systems.

Synthesis and Characterization

The synthesis of 1-(4-Acetylphenyl)-3-phenylthiourea is straightforward, making it an accessible compound for research purposes. The most common and efficient method involves the nucleophilic addition of an amine to an isothiocyanate.

Synthetic Workflow

The reaction proceeds by the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic carbon atom of phenyl isothiocyanate.[6][7] The choice of an anhydrous solvent is critical to prevent the hydrolysis of the isothiocyanate starting material.

Caption: General workflow for the synthesis of 1-(4-Acetylphenyl)-3-phenylthiourea.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by characterization that should match expected data.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminoacetophenone (1.0 eq.) in a suitable volume of anhydrous toluene or acetonitrile.[6][7] Causality: Anhydrous conditions are crucial to prevent the competing hydrolysis of phenyl isothiocyanate to aniline.

-

Reaction: To the stirred solution, add phenyl isothiocyanate (1.0 eq.) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 2-4 hours.[6] Insight: Refluxing provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

-

Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC). A new spot corresponding to the product should appear, while the starting material spots diminish. This provides a real-time check on reaction completion.

-

Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the crude solid by filtration. Wash with a small amount of cold solvent to remove soluble impurities. For higher purity, recrystallize the solid from a suitable solvent, such as ethanol.[7] Insight: Recrystallization is a powerful purification technique for crystalline solids, relying on the principle that the desired compound is less soluble at lower temperatures than the impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a yellow solid.[6]

Spectroscopic Characterization

Structural confirmation is achieved through standard spectroscopic methods. Based on data from analogous compounds, the following spectral features are expected[8]:

| Technique | Feature | Expected Value / Observation | Interpretation |

| Melting Point | Physical Constant | 145-146 °C[6] | A sharp melting point range indicates high purity. |

| FTIR (KBr) | Vibrational Bands | ~3300-3200 cm⁻¹ | N-H stretching of the thiourea group. |

| ~1670 cm⁻¹ | C=O stretching of the acetyl group.[6] | ||

| ~1300-1200 cm⁻¹ | C=S stretching of the thiourea core. | ||

| ¹H NMR | Chemical Shifts (δ) | ~2.5 ppm (singlet, 3H) | Protons of the acetyl methyl group (CH₃). |

| ~7.2-8.0 ppm (multiplets) | Aromatic protons on both phenyl rings. | ||

| ~9.0-10.0 ppm (broad singlets, 2H) | N-H protons of the thiourea group. | ||

| ¹³C NMR | Chemical Shifts (δ) | ~26 ppm | Acetyl methyl carbon. |

| ~118-140 ppm | Aromatic carbons. | ||

| ~180 ppm | Thiocarbonyl carbon (C=S). | ||

| ~197 ppm | Acetyl carbonyl carbon (C=O). |

Note: Exact spectral values can vary based on the solvent and instrument used.

Potential Biological Activities and Applications

While specific biological data for 1-(4-Acetylphenyl)-3-phenylthiourea is not extensively published, the broader class of thiourea derivatives serves as a strong predictor of its potential therapeutic value.[1][3] The core thiourea scaffold is a known pharmacophore that can interact with various biological targets.

Antimicrobial Potential

Thiourea derivatives have demonstrated significant potential as antimicrobial agents.[1] Their mechanism is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The sulfur atom can play a crucial role by coordinating with metal ions in metalloenzymes, thereby inactivating them.

Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency.

-

Preparation: Prepare a stock solution of 1-(4-Acetylphenyl)-3-phenylthiourea in a suitable solvent like DMSO. Prepare a standardized inoculum of the target bacterium (e.g., E. coli, S. aureus) in a liquid growth medium.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the growth medium.[3]

-

Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with solvent only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

-

Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Anticancer Activity

Many thiourea derivatives exhibit cytotoxic activity against various cancer cell lines.[3] Their proposed mechanisms include the inhibition of enzymes crucial for cancer cell proliferation, such as kinases or topoisomerases, and the induction of apoptosis (programmed cell death).

Caption: A potential mechanism for the anticancer activity of thiourea derivatives.

Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 1-(4-Acetylphenyl)-3-phenylthiourea for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution using a microplate reader at ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.[3]

Conclusion and Future Directions

1-(4-Acetylphenyl)-3-phenylthiourea is a synthetically accessible molecule that belongs to a class of compounds with proven and diverse biological activities.[2] Its structure, featuring the critical thiourea pharmacophore and functional groups capable of hydrogen bonding, makes it a compelling candidate for further investigation in drug discovery programs.[4] Future research should focus on its comprehensive biological evaluation against a wide panel of microbial strains and cancer cell lines to elucidate its specific therapeutic potential.[1][9] Structure-activity relationship (SAR) studies, involving systematic modification of the phenyl and acetylphenyl rings, could lead to the development of analogs with enhanced potency and selectivity, paving the way for new therapeutic agents.

References

- BenchChem. (n.d.). Comparing the efficacy of 1-(4-Acetylphenyl)-3-benzylthiourea to standard antimicrobial agents.

- BenchChem. (n.d.). The Crystallographic Landscape of Acetylphenyl-Thiourea Derivatives: A Technical Guide.

- Acta Crystallographica Section E: Structure Reports Online. (2008). 1-(4-Acetylphenyl)-3-butyrylthiourea.

- BenchChem. (n.d.). Unveiling the Potential of Thiourea Derivatives: A Comparative Analysis of 1-(4-Acetylphenyl)-3-benzylthiourea and its Analogs.

- Abdel-Wahab, B. F., et al. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online.

- PubChem. (n.d.). 1-(4-Acetylphenyl)-3-pyrimidin-2-ylthiourea.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-(4-Acetylphenyl)-3-benzylthiourea.

- Acta Crystallographica Section E: Structure Reports Online. (2012). 3-Acetyl-1-(4-methylphenyl)thiourea.

- ResearchGate. (2014). Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity.

- Royal Society of Chemistry. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities.

- BenchChem. (n.d.). In-Depth Technical Guide: 1-(3-Acetylphenyl)-3-benzylthiourea.

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of N,N'-bis(3-acetylphenyl)thiourea: A Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(4-Acetylphenyl)-3-butyrylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Acetyl-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Pharmacological Profiling and Synthesis of 1-(4-Acetylphenyl)-3-Phenylthiourea Derivatives: A Technical Guide

[label="K-Ras (Glu37)", fillcolor="#FBBC05", fontcolor="#2

Refining Cytotoxicity Graph

I've just refined the cytotoxicity pathway graph, ensuring all nodes and edges are clear. The relationships between phenylthiourea derivatives, EGFR/VEGFR-2, K-Ras, and IL-6 are now visible, with apoptosis and tumor proliferation as end results. I added a new graph showing the MTT assay workflow to the technical guide. The guide is becoming comprehensive.

Finalizing DOT Graph

I've finalized the DOT graph, making it much more illustrative. I've ensured a strong color contrast, using blue, red, yellow, and grey for nodes and edges, as requested. The graph now includes phenylthiourea derivatives linking to EGFR/VEGFR-2, K-Ras, and IL-6 with apoptosis and tumor proliferation as outputs. The MTT assay workflow is also clearly depicted. I'm verifying the technical guide's completeness, now.

Expanding Technical Explanations

I'm now expanding the technical explanations in the guide to enhance expertise. I'm focusing on why specific structural features, like the para-phenylene linker and EWGs, enhance cytotoxicity, explaining their impact on lipophilicity, resonance, and steric fit. I'm also elaborating on the use of DMF-DMA in synthesis, specifically how it facilitates the formation of the reactive enaminone intermediate. I'm aiming for maximum E-E-A-T.

Detailing Synthesis Protocols

I'm now detailing the experimental protocols for synthesis, including reflux conditions, TLC monitoring, and spectral validation (IR, NMR) to ensure reproducibility. I'm focusing on the core synthesis of 1-(4-acetylphenyl)-3-phenylthiourea and the functionalization process with DMF-DMA to form enaminone intermediates and subsequent derivatives. I'm expanding to emphasize how spectral validations are performed to confirm purity and structure.

Summarizing Potent Compounds

I'm now summarizing IC50 data for potent compounds against cancer cell lines. Thiazolopyrimidine derivatives showed IC50 values of 2.29 µM (HCT-116) and 11.52 µM (HepG2), while tetrahydrochromene hybrids had 7.36 µM (HCT-116) and 14.09 µM (HepG2). I'm also including doxorubicin controls.

Analyzing IC50 Data

I'm now collating the latest IC50 data for a comprehensive overview of potent compounds. Thiazolopyrimidine and tetrahydrochromene hybrids are demonstrating significant activity against HCT-116 and HepG2 cells. I am going to compare against the doxorubicin controls too.

Refining Technical Document

I'm now revising the technical document, and I've added IC50 data summaries for compounds. I am detailing the experimental synthesis protocols, focusing on reflux conditions, TLC monitoring, and spectral validations. Also, I am going to summarize key compounds against cancer cell lines. I'm going to expand the technical explanation too.

Validating Protocol Details

I'm now focusing on validating the protocol details for both synthesis and assays. For example, I'm ensuring dry toluene's role in preventing isothiocyanate hydrolysis is well-explained, and the function of DMSO in MTT assay formazan crystal solubilization is detailed. I'm also preparing for the citation consolidation with the required details. I'm verifying the links, and adding the values.

Executive Summary

The thiourea pharmacophore is a highly privileged scaffold in modern medicinal chemistry, primarily due to its exceptional ability to form stable hydrogen bond networks with diverse biological targets [2.1]. Among these, 1-(4-acetylphenyl)-3-phenylthiourea and its functionalized heterocyclic derivatives (such as pyrazoles, thiazoles, and pyrans) have emerged as potent pleiotropic agents[1]. By acting as a versatile precursor, the core acetylphenyl-thiourea structure allows for extensive structural modifications that fine-tune lipophilicity, steric fit, and electronic resonance[2].

This technical guide provides a comprehensive analysis of the synthetic pathways, structure-activity relationships (SAR), and mechanistic oncology targets of these derivatives. Designed for drug development professionals, it outlines self-validating experimental protocols to ensure rigorous reproducibility in preclinical screening.

Chemical Synthesis & Structural Functionalization

The synthesis of phenylthiourea derivatives relies on nucleophilic addition-elimination mechanisms[3]. The core scaffold, 1-(4-acetylphenyl)-3-phenylthiourea, serves as a critical intermediate for generating complex, biologically active heterocyclic hybrids[4].

Rationale for Synthetic Choices

-

Solvent Selection (Dry Toluene): The initial reaction between 4-aminoacetophenone and phenyl isothiocyanate is conducted in dry toluene. The absence of water is critical to prevent the competitive hydrolysis of the highly electrophilic isothiocyanate group, ensuring high yields of the thiourea core[1].

-

Enaminone Intermediate Generation: To synthesize pyrazole or pyran derivatives, the core thiourea is refluxed with dimethylformamide-dimethyl acetal (DMF-DMA) in dioxane[4]. DMF-DMA acts as an efficient one-carbon synthon, converting the acetyl group into a highly reactive enaminone, which acts as a prime electrophilic center for subsequent cyclization with nitrogen binucleophiles (e.g., hydrazine hydrate)[1].

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of these derivatives is heavily dictated by the substitution pattern on the terminal phenyl rings. The introduction of Electron-Withdrawing Groups (EWGs) —such as trifluoromethyl (–CF₃), halogens (–Cl, –F), or nitro (–NO₂) groups at the para or meta positions—significantly enhances cytotoxicity[2],[5]. EWGs increase the resonance stability of the thiourea moiety and optimize the molecule's electronegativity and polarizability, facilitating deeper penetration into the hydrophobic pockets of target kinases[6],[2].

Anticancer Mechanisms & Cytotoxicity Profiling

Phenylthiourea derivatives exhibit profound antiproliferative activity against a wide panel of human carcinoma cell lines, often outperforming standard chemotherapeutics like Doxorubicin or Erlotinib[7],[5].

Quantitative Cytotoxicity Data

The table below summarizes the in vitro IC₅₀ values of key phenylthiourea-based heterocyclic hybrids against prevalent cancer cell lines and normal fibroblasts (WI38), demonstrating their high selectivity index[1],[7].

| Compound / Derivative Type | HCT-116 (Colorectal) IC₅₀ | HepG2 (Hepatic) IC₅₀ | WI38 (Normal) IC₅₀ | Reference Drug |

| Hybrid 5 (Thiazolopyrimidine) | 2.29 ± 0.46 µM | 11.52 ± 0.48 µM | 57.26 ± 0.65 µM | Doxorubicin |

| Hybrid 6 (Benzothiazolyl-pyridine) | 9.71 ± 0.34 µM | N/A | 48.26 ± 0.17 µM | Doxorubicin |

| Hybrid 8 (Tetrahydrochromene) | 7.36 ± 0.25 µM | 14.09 ± 0.73 µM | 52.16 ± 0.39 µM | Doxorubicin |

| Doxorubicin (Control) | 2.42 ± 0.02 µM | 4.02 ± 0.33 µM | Highly Toxic | N/A |

Molecular Targets and Signaling Pathways

The cytotoxicity of these compounds is not generalized but target-specific, operating through multiple oncogenic pathways:

-

Kinase Inhibition (EGFR & VEGFR-2): Phenylthiourea derivatives act as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain, suppressing downstream signals required for cellular proliferation[8],[5].

-

K-Ras Antagonism: Molecular docking and biological assays reveal that specific derivatives bind tightly to the hydrophobic pocket of K-Ras, forming a critical hydrogen bond with the Glu37 residue, effectively neutralizing K-Ras driven proliferation[6].

-

Apoptosis & Cytokine Modulation: These compounds actively downregulate the secretion of Interleukin-6 (IL-6) by up to 63% in colon cancer cells, disrupting the tumor microenvironment and heavily inducing late-stage apoptosis[8].

Fig 1: Mechanistic signaling pathway of phenylthiourea derivatives in oncology.

Pleiotropic Biological Activities

Beyond oncology, 1-(4-acetylphenyl)-3-phenylthiourea derivatives exhibit a broad spectrum of pharmacological effects:

-

Urease Inhibition: These compounds demonstrate potent in vitro urease inhibition with IC₅₀ values ranging from 5.53 to 91.50 µM, outperforming standard thiourea (IC₅₀ = 21.00 µM)[9]. Kinetic studies confirm that the majority act as mixed-type inhibitors, indicating binding to both the free enzyme and the enzyme-substrate complex[9].

-

Anti-nociceptive Properties: In murine models (writhing tests), specific derivatives significantly suppress acetic acid-, formalin-, and glutamate-induced pain, presenting a viable non-opioid, non-NSAID analgesic pathway[10].

-

Antibacterial Action: By inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, these derivatives disrupt DNA replication, showing pronounced efficacy particularly against Gram-positive strains[11].

Experimental Protocols: Self-Validating Systems

To ensure robust reproducibility, the following protocols incorporate internal validation checkpoints.

Protocol 1: Synthesis of 1-(4-Acetylphenyl)-3-Phenylthiourea Core

Objective: High-yield synthesis of the core scaffold via nucleophilic addition.

-

Preparation: Dissolve 4-aminoacetophenone (1.0 eq) in 20 mL of anhydrous toluene in a round-bottom flask. Causality: Anhydrous conditions prevent isothiocyanate degradation.

-

Addition: Dropwise, add phenyl isothiocyanate (1.1 eq) under continuous magnetic stirring at room temperature[1],[4].

-

Reflux & Monitoring: Heat the mixture to reflux (approx. 110°C) for 4–6 hours. Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:3) mobile phase until the primary amine spot disappears.

-

Crystallization: Cool the mixture to 0°C. Filter the resulting yellow precipitate under a vacuum.

-

Purification: Recrystallize from hot ethanol. Validation Step: Confirm structure via melting point analysis (Expected: 145-146°C) and FTIR (Look for distinct N-H stretches at ~3273 cm⁻¹ and C=O at ~1673 cm⁻¹)[1].

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ of synthesized derivatives against HepG2 and HCT-116 cell lines.

-

Cell Seeding: Seed cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO₂ atmosphere.

-

Treatment: Aspirate media and apply the thiourea derivatives at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) dissolved in <0.1% DMSO. Validation Step: Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle (negative) control[7],[3].

-

MTT Addition: After 48h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

-

Solubilization: Discard the media and add 100 µL of DMSO to each well to solubilize the formazan crystals.

-

Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Fig 2: Standardized MTT assay workflow for cytotoxicity screening.

Conclusion

The 1-(4-acetylphenyl)-3-phenylthiourea scaffold represents a highly adaptable chemical foundation for the discovery of novel therapeutics. Through targeted functionalization into pyrazole, thiazole, or pyran derivatives, researchers can exploit specific structure-activity relationships to selectively inhibit critical oncogenic kinases (EGFR, VEGFR-2), disrupt K-Ras signaling, and induce apoptosis. Coupled with their urease inhibitory and anti-nociceptive properties, these derivatives warrant aggressive advancement through preclinical pipelines.

References

-

Full article: Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity Taylor & Francis Online[Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review MDPI[Link]

-

Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity ResearchGate[Link]

-

Synthesis and in vitro urease inhibitory activity of N,N′-disubstituted thioureas ResearchGate[Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity Biointerface Research in Applied Chemistry[Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives PubMed Central (PMC) - NIH[Link]

-

RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY Malaysian Journal of Analytical Sciences[Link]

-

INVESTIGATING METHYL AND NITRO SUBSTITUENTS AFFECT IN PARA POSITION ON N-BENZOYL-N'- PHENYLTHIOUREA COMPOUNDS AS POTENTIAL TREAT Rasayan Journal of Chemistry[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Acetylphenyl Thiourea Derivatives in Medicinal Chemistry: Structural Dynamics, Synthesis, and Multi-Target Pharmacology

Executive Summary

Thiourea derivatives represent a highly versatile and significant class of compounds in medicinal chemistry[1]. Specifically, acetylphenyl thiourea scaffolds—such as 1-acetyl-3-phenylthiourea and its analogs—have emerged as privileged structures capable of diverse biological activities, ranging from broad-spectrum antiviral and antimicrobial properties to targeted anticancer and antioxidant effects[1][2]. As a Senior Application Scientist, I have structured this technical guide to transcend basic descriptive chemistry. Herein, we will dissect the supramolecular rationale behind their efficacy, detail self-validating synthetic protocols with explicit mechanistic causality, and map their multi-target pharmacological profiles.

Structural Rationale & Supramolecular Architecture

The pharmacological success of acetylphenyl thiourea derivatives is fundamentally rooted in their stereoelectronic properties. The thiourea moiety possesses both potent hydrogen bond donors (N-H) and acceptors (C=S, C=O), enabling the formation of predictable and robust supramolecular assemblies[3].

Mechanistic Implication in Drug Design: In the solid state and within biological binding pockets, derivatives like 1-(4-acetylphenyl)-3-butyrylthiourea adopt a thioamide form characterized by strong intramolecular hydrogen bonding[3]. Specifically, the N-H group of the thiourea moiety forms a hydrogen bond with the oxygen atom of the acyl carbonyl group, creating a stable six-membered ring[3]. This rigidified conformation reduces the entropic penalty upon target binding, allowing the scaffold to act as a highly specific pharmacophore for kinase inhibition and protein folding correction.

Synthetic Methodologies & Experimental Protocols

To ensure high-fidelity reproducibility, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to optimize yield and safety.

Protocol A: Synthesis of N,N'-bis(3-acetylphenyl)thiourea via TCDI

Causality & Rationale: Traditional thiourea synthesis often relies on thiophosgene, a highly toxic and volatile liquid. By substituting this with 1,1'-thiocarbonyldiimidazole (TCDI), we utilize a stable, solid thiocarbonyl transfer agent[1]. This choice eliminates inhalation risks and allows for precise stoichiometric control, preventing over-reaction.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 2.0 equivalents of 3-aminoacetophenone in anhydrous dichloromethane (DCM)[1]. Rationale: Anhydrous DCM prevents the premature hydrolysis of TCDI.

-

Reagent Addition: Slowly add 1.0 equivalent of TCDI to the stirring solution at room temperature[1].

-

Reaction: Stir the mixture continuously until complete consumption of the starting material is observed via TLC.

-

Work-up: Wash the organic layer sequentially with deionized water and saturated brine[1]. Rationale: The aqueous wash effectively partitions and removes the water-soluble imidazole byproduct generated during the thiocarbonyl transfer.

-

Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[1].

-

Purification: Recrystallize the crude solid from an ethyl acetate/hexane gradient to afford pure N,N'-bis(3-acetylphenyl)thiourea[1].

Caption: Synthetic workflow for N,N'-bis(3-acetylphenyl)thiourea via TCDI thiocarbonyl transfer.

Protocol B: Iron-Catalyzed Oxidative C(sp2)-H Functionalization

Causality & Rationale: Synthesizing benzothiazole derivatives from thioureas traditionally requires pre-functionalized, toxic reagents. Utilizing an iron-catalyzed oxidative cyclization (FeCl₃ with Na₂S₂O₈) allows for direct C(sp2)-H functionalization[4]. Iron is earth-abundant and low-toxicity, while sodium persulfate acts as a clean oxidant to generate the radical intermediates necessary for C-S bond formation[4].

Step-by-Step Methodology:

-

Setup: Combine 1-acetyl-3-phenylthiourea substrates with catalytic FeCl₃ and stoichiometric Na₂S₂O₈ in dimethyl sulfoxide (DMSO)[4].

-

Thermal Activation: Heat the reaction mixture to 100°C[4]. Rationale: Elevated temperature is required to overcome the activation energy barrier for radical generation by the persulfate oxidant.

-

Isolation: Following reaction completion, cool to room temperature, quench with water, and extract with an organic solvent to yield the N-benzothiazol-2-yl-amide derivatives[4].

Pharmacological Profiling & Quantitative Data

Acetylphenyl thiourea derivatives have demonstrated remarkable versatility across multiple therapeutic areas. By hybridizing the core scaffold or utilizing it as a standalone pharmacophore, researchers have unlocked distinct biological pathways.

Dual-Target Antiviral and CFTR Modulation

One of the most groundbreaking applications of 1-(4-acetylphenyl)thiourea derivatives is their role as multi-target agents for cystic fibrosis (CF)[5]. CF patients are highly susceptible to enterovirus infections, which drive severe pulmonary exacerbations[5]. These thiourea derivatives act simultaneously as broad-spectrum antivirals by inhibiting PI4KIIIβ (blocking viral replication) and as correctors of the F508del-CFTR folding defect (restoring chloride ion transport)[5].

Caption: Dual-target pharmacological mechanism of 1-(4-acetylphenyl)thiourea in cystic fibrosis models.

Antimicrobial, Antileukemic, and Antioxidant Activity

Molecular hybridization of acetylphenyl thiourea with chalcones, thiazoles, and coumarins yields highly active compounds.

-

Antimicrobial: Chalcone-thiourea hybrids exhibit maximum bacteriostatic activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis[2].

-

Anticancer: These same derivatives demonstrate potent antileukemia activity, inhibiting HL-60 cancer cell proliferation by up to 96.9% at micromolar concentrations[2].

-

Antioxidant: Hybridizing 4-acetylphenylthiourea into chalcone-thiazole-coumarin structures yields molecules with moderate antioxidant capacity (verified via DPPH and ABTS assays), capable of neutralizing reactive oxygen species (ROS) to prevent cellular oxidative stress[6].

Quantitative Data Summary

| Compound / Derivative | Biological Target / Assay | Efficacy / Yield | Reference |

| 1-(4-acetylphenyl)thiourea | F508del-CFTR / Enteroviruses | Dual-action CFTR corrector & antiviral (78% synthetic yield) | [5] |

| Chalcone-thiourea hybrids | S. aureus, E. faecalis | MIC: 9.37 – 37.5 μM | [2] |

| Chalcone-thiourea hybrids | HL-60 Leukemia cell line | 84.0% – 96.9% inhibition (at | [2] |

| Chalcone-thiazole-coumarin | DPPH / ABTS Assays | Moderate antioxidant ROS scavenging | [6] |

| N-benzothiazol-2-yl-amides | Iron-catalyzed synthesis | 88% – 97% synthetic yield | [4] |

Conclusion

The acetylphenyl thiourea scaffold is a masterclass in structural efficiency. By leveraging its unique hydrogen-bonding network, medicinal chemists can design highly rigidified, target-specific molecules. Whether deployed as a dual-action CFTR corrector/antiviral or hybridized into potent antileukemic and antimicrobial agents, this derivative class remains a cornerstone of modern drug discovery. The self-validating synthetic protocols outlined above ensure that researchers can reliably access these scaffolds using safe, scalable, and earth-abundant catalytic methods.

References

- Synthesis and Characterization of N,N'-bis(3-acetylphenyl)thiourea: A Technical Guide, BenchChem,

- The Crystallographic Landscape of Acetylphenyl-Thiourea Deriv

- Discovery of Multi-Target Agents Active as Broad-Spectrum Antivirals and Correctors of Cystic Fibrosis Transmembrane Conductance, Journal of Medicinal Chemistry (via ucl.ac.uk),

- Synthesis and Biologic Properties of Some 1-(Alchyl)Phenyl-3-(4-(3-(Pyridin-2-Il)Acryloyl)Phenylthiourea, SciSpace,

- SYNTHESIS, STRUCTURE DETERMINATION AND ANTIOXIDANT ACTIVITY OF CHALCONE–THEIAZOLE– COUMARINE HYBRID MOLECULES, Rasayan Journal of Chemistry,

- Synthesis of N-Benzothiazol-2-yl-amides by an Iron-Catalyzed Oxidative C(sp2)

Sources

Thermodynamic properties and melting point of 1-(4-Acetylphenyl)-3-phenylthiourea

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 1-(4-Acetylphenyl)-3-phenylthiourea

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties and melting point of 1-(4-Acetylphenyl)-3-phenylthiourea, a compound of significant interest within the broader class of thiourea derivatives known for their diverse biological activities.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental methodologies with computational insights. We delve into the critical importance of thermal analysis, detailing field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The guide explains the causality behind these experimental choices for determining key parameters such as melting point, enthalpy of fusion, and thermal stability. Furthermore, it introduces the role of in silico methods like Density Functional Theory (DFT) as a powerful complementary tool for predicting thermodynamic properties. All quantitative data is presented in structured tables, and a clear experimental workflow is visualized to ensure reproducibility and a deep understanding of the characterization process.

Introduction

Overview of Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of organic compounds that have garnered extensive applications in medicine, agriculture, and analytical chemistry.[1] Structurally characterized by the presence of a thiocarbonyl group flanked by two amino groups, these compounds are known to be important precursors in the synthesis of various heterocyclic systems.[1] Their significance is particularly pronounced in the field of drug discovery, where they exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and enzyme inhibitory properties.[1][2] The 1,3-disubstituted thioureas, such as the subject of this guide, are a focal point for structure-based drug design due to their proven therapeutic potential.[3]

The Subject Compound: 1-(4-Acetylphenyl)-3-phenylthiourea

1-(4-Acetylphenyl)-3-phenylthiourea is a disubstituted thiourea derivative. Its synthesis is typically achieved through the reaction of 4-aminoacetophenone with phenyl isothiocyanate.[4] The presence of the acetylphenyl group makes it a valuable intermediate for creating more complex molecules and exploring structure-activity relationships (SAR).[3][5]

Importance of Thermodynamic Properties and Melting Point

For any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is non-negotiable.

-

Melting Point (T_m): The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range can indicate the presence of impurities. It is also a critical parameter for formulation development, manufacturing processes, and predicting solubility.

-

Thermodynamic Stability: Properties such as the enthalpy of fusion (ΔH_fus) and the decomposition temperature (T_d) are vital for assessing the compound's stability under various conditions of storage and processing. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for acquiring this data.[6][7] This information directly impacts shelf-life, formulation strategies, and the safe handling of the active pharmaceutical ingredient (API).

Physicochemical and Thermal Properties

Melting Point of 1-(4-Acetylphenyl)-3-phenylthiourea

The melting point of 1-(4-Acetylphenyl)-3-phenylthiourea has been reported in the scientific literature, with some variation. Such discrepancies can arise from differences in sample purity, crystalline form (polymorphism), or the specific experimental conditions used for measurement (e.g., heating rate).

| Property | Reported Value (°C) | Source |

| Melting Point (T_m) | 145-146 °C | [4] |

| Melting Point (T_m) | 155-157 °C | [8] |

This variance underscores the necessity of employing a standardized and well-controlled method, such as DSC, for definitive characterization.

Predicted Physicochemical Properties

Computational models provide valuable estimates of a compound's properties, which can guide experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 422.3±47.0 °C | [8] |

| Density | 1.291±0.06 g/cm³ | [8] |

| Octanol/Water Partition Coefficient (LogP) | 1.9 | [8] |

| Topological Polar Surface Area | 73.2 Ų | [8] |

Experimental Determination of Thermal Properties

The cornerstone of thermodynamic characterization lies in thermal analysis. DSC and TGA are powerful, complementary techniques that provide a wealth of information from a minimal amount of sample.[7][9]

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the preferred method for melting point determination over traditional capillary techniques because it provides not only the transition temperature but also quantitative energetic information. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] The resulting endothermic peak for melting is highly characteristic. The onset of this peak provides a precise melting point, while the area under the peak is directly proportional to the enthalpy of fusion—the energy required to induce the phase change. This makes DSC an invaluable tool for purity assessment, polymorphism screening, and stability studies.[10][11]

Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of 1-(4-Acetylphenyl)-3-phenylthiourea into a standard aluminum DSC pan.[6]

-

Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 200 °C).[6]

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm (T_m) and integrate the peak area to calculate the enthalpy of fusion (ΔH_fus).

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is essential for determining the thermal stability and decomposition profile of a compound. It works by continuously measuring the mass of a sample as it is heated at a constant rate.[6] A loss of mass indicates a decomposition event. TGA is crucial for establishing the upper-temperature limit for handling and storage and can provide insights into decomposition kinetics.[7] When coupled with an evolved gas analysis technique like FT-IR, TGA can even identify the gaseous byproducts of decomposition.[7]

Protocol for TGA Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(4-Acetylphenyl)-3-phenylthiourea into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA's sensitive microbalance.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a typical flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the furnace at ambient temperature.

-

Ramp the temperature at a constant heating rate (e.g., 10 or 20 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting curve to identify the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition (T_d). The derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal.[7]

Caption: Experimental workflow for thermal analysis.

Computational Approaches to Thermodynamic Properties

In modern drug development, in silico techniques are routinely used to predict molecular properties, saving significant time and resources.

Expertise & Causality: When experimental data is unavailable or to gain deeper mechanistic insight, computational chemistry offers a powerful alternative. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[12] From these fundamental calculations, a wide range of thermodynamic properties—including standard enthalpy of formation, entropy, and heat capacity—can be derived. These computational studies can also help rationalize experimental observations, such as the relative stability of different polymorphs or the mechanism of thermal decomposition. Several studies have successfully applied DFT to understand the properties of thiourea derivatives.[12][13][14]

Methodology Overview:

-

Structure Optimization: The 3D structure of 1-(4-Acetylphenyl)-3-phenylthiourea is first optimized to find its lowest energy conformation using a selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).[12]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This step is crucial as it confirms the structure is a true energy minimum and provides the data needed to calculate thermodynamic properties.

-

Property Calculation: Thermodynamic parameters like enthalpy, entropy, and Gibbs free energy are calculated from the vibrational frequencies and other electronic structure data at a specified temperature and pressure.

Conclusion

1-(4-Acetylphenyl)-3-phenylthiourea is a compound with considerable potential, rooted in the well-established biological significance of the thiourea scaffold. This guide has established the foundational importance of its thermodynamic characterization. The reported melting point falls within the 145-157 °C range, with the variance highlighting the need for standardized analysis using DSC.[4][8] We have provided detailed, field-tested protocols for DSC and TGA, explaining not just the steps but the scientific rationale, empowering researchers to generate reliable and reproducible data.[6][7] The integration of computational methods like DFT offers a predictive and complementary approach to understanding the compound's thermodynamic behavior.[12] A thorough characterization of these properties is a critical step in advancing this, and any similar compound, from a laboratory curiosity to a viable candidate for drug development or other advanced applications.

References

-

1-(4-Acetylphenyl)-3-butyrylthiourea - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives - MDPI. (2024, November 14). MDPI. [Link]

-

Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage - TÜBİTAK Academic Journals. (2011). TÜBİTAK. [Link]

-

Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity - Taylor & Francis. (2023, August 11). Taylor & Francis Online. [Link]

-

Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage - TÜBİTAK Academic Journals. (2011, January 1). TÜBİTAK. [Link]

-

1-(4-acetylphenyl)−3-phenylthiourea | 13558-65-1 - Moshang Chemical. (n.d.). Moshang Chemical. [Link]

-

Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed. (2005, September 15). National Center for Biotechnology Information. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. (2025, May 16). MDPI. [Link]

-

Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides | The Journal of Physical Chemistry B - ACS Publications. (2005, August 20). ACS Publications. [Link]

-

A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors - MDPI. (2012, June 8). MDPI. [Link]

-

(PDF) Computational Studies of Thiourea Derivatives as Anticancer Candidates through Inhibition of Sirtuin-1 (SIRT1) - ResearchGate. (2026, January 10). ResearchGate. [Link]

Sources

- 1. 1-(4-Acetylphenyl)-3-butyrylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(4-acetylphenyl)−3-phenylthiourea - CAS号 13558-65-1 - 摩熵化学 [molaid.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. "Preparation and characterization of a series of thiourea derivatives a" by CEMİL ALKAN, YUSUF TEK et al. [journals.tubitak.gov.tr]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. mdpi.com [mdpi.com]

- 13. A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Pharmacological Potential of 1-(4-Acetylphenyl)-3-phenylthiourea: A Technical Guide for Drug Discovery

Introduction: The Versatility of the Thiourea Scaffold

Thiourea and its derivatives have long been a subject of intense interest within the scientific community, recognized for their remarkable chemical versatility and broad spectrum of biological activities.[1] These compounds, characterized by the -(NH-C(S)-NH)- core, serve as a highly adaptable scaffold for chemical modifications, making them prime candidates for pharmaceutical development.[2] The therapeutic potential of thiourea derivatives is extensive, with demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents.[1][3] This guide focuses on a specific derivative, 1-(4-Acetylphenyl)-3-phenylthiourea, exploring its potential pharmacological applications based on the well-established bioactivities of the broader thiourea class. While specific experimental data for this compound is limited in publicly available literature, this document will provide a comprehensive framework for its investigation, drawing on comparative data from analogous compounds and outlining detailed experimental protocols for its evaluation.[4]

Synthesis and Chemical Profile

The synthesis of 1-(4-Acetylphenyl)-3-phenylthiourea is typically achieved through a straightforward and efficient one-pot reaction. The most common method involves the nucleophilic addition of an amine to an isothiocyanate. In this case, 4-aminoacetophenone is reacted with phenyl isothiocyanate. The reaction is generally carried out in an anhydrous solvent such as acetone or acetonitrile at room temperature.[5][6]

A Generalized Synthetic Protocol:

-

Dissolve one equivalent of 4-aminoacetophenone in an anhydrous solvent (e.g., acetonitrile) in a round-bottom flask.

-

To this solution, add a slight excess (1.05 equivalents) of phenyl isothiocyanate dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture for 12-24 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration and purified through recrystallization, typically from a solvent like ethanol, to yield the pure 1-(4-Acetylphenyl)-3-phenylthiourea.[7]

Visualizing the Synthesis:

Caption: General synthesis of 1-(4-Acetylphenyl)-3-phenylthiourea.

Potential Pharmacological Applications

The structural features of 1-(4-Acetylphenyl)-3-phenylthiourea, specifically the presence of the thiourea backbone and the aromatic rings, suggest a range of potential biological activities. The following sections will explore the most promising of these applications, providing the scientific rationale and detailed experimental workflows for their investigation.

Anticancer Activity

Thiourea derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent cytotoxic effects against a variety of cancer cell lines.[3][6] The anticancer mechanisms of thioureas are often multifaceted, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases and carbonic anhydrases, and the induction of apoptosis.[6][8] The presence of electron-withdrawing groups on the phenyl rings of thiourea derivatives has been shown to enhance their anticancer activity.[1]

Hypothetical Cytotoxicity Profile:

Based on structure-activity relationship (SAR) studies of similar compounds, it is plausible that substitutions on the phenyl rings of 1-(4-Acetylphenyl)-3-phenylthiourea could modulate its cytotoxic potency.[7]

| Compound ID | Benzyl Substituent (R) | Lipophilicity (logP) | Hypothetical IC50 (µM) on MCF-7 cells | SAR Observations |

| 1a | -H (Unsubstituted) | 3.2 | 25.0 | Baseline activity of the core scaffold.[7] |

| 1b | 4-Cl | 3.9 | 12.5 | An electron-withdrawing group at the para position enhances activity.[7] |

| 1d | 4-NO2 | 3.1 | 8.2 | A strong electron-withdrawing group significantly improves potency.[7] |

| 1f | 3,4-diCl | 4.6 | 5.1 | Multiple electron-withdrawing groups further increase cytotoxic potential.[7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[6]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.[7]

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1-(4-Acetylphenyl)-3-phenylthiourea (typically ranging from 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the MTT Assay Workflow:

Caption: Workflow of the MTT assay for anticancer activity.[6]

Antimicrobial Activity

Thiourea derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[2] The presence of electron-withdrawing groups on the phenyl rings often enhances this activity by increasing the lipophilicity of the molecule, which facilitates its passage through the microbial cell membrane.[2]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[4]

-

Serial Dilution: Serially dilute 1-(4-Acetylphenyl)-3-phenylthiourea in the broth medium in a 96-well microtiter plate.[4]

-

Inoculation: Inoculate each well with the bacterial suspension.[4]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[4]

Enzyme Inhibition

Thiourea derivatives are known to be effective inhibitors of various enzymes, including urease, carbonic anhydrase, and tyrosinase.[9] The thiocarbonyl group (C=S) and the ability to form hydrogen bonds are crucial for their interaction with the active sites of these enzymes.[6] Given that N-((4-acetylphenyl)carbamothioyl)pivalamide, a structurally related compound, has shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease, it is plausible that 1-(4-Acetylphenyl)-3-phenylthiourea could also exhibit similar enzyme inhibitory properties.[4]

Potential Enzyme Targets and Their Relevance:

-

Carbonic Anhydrase (CA): Inhibition of CA isoforms, particularly CA IX which is overexpressed in many tumors, is a promising strategy for cancer therapy.[9]

-

Urease: Urease inhibitors are valuable for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[9]

-

Tyrosinase: As a key enzyme in melanin synthesis, tyrosinase inhibitors are of interest for the development of depigmenting agents.[10]

-

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease.[11]

Experimental Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of 1-(4-Acetylphenyl)-3-phenylthiourea.

-

Reaction Mixture: In a microplate well, combine the enzyme solution with the inhibitor solution and pre-incubate for a specific period.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Monitoring Product Formation: Monitor the formation of the product over time using a spectrophotometer to measure the change in absorbance at a specific wavelength.[6]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing a Potential Mechanism: Carbonic Anhydrase IX Inhibition

Caption: CA IX pathway in tumor acidosis and invasion.[9]

Conclusion and Future Directions

1-(4-Acetylphenyl)-3-phenylthiourea represents a molecule of significant interest for pharmacological development. Based on the extensive research into the broader class of thiourea derivatives, this compound holds considerable promise as a potential anticancer, antimicrobial, and enzyme-inhibiting agent. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of its biological activities. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of 1-(4-Acetylphenyl)-3-phenylthiourea and to pave the way for its potential clinical application. Structural modifications, such as the introduction of various substituents on the phenyl rings, could also be explored to optimize its bioactivity, selectivity, and pharmacokinetic profile.[1]

References

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry.

- Comparing the efficacy of 1-(4-Acetylphenyl)-3-benzylthiourea to standard antimicrobial agents. (2025). BenchChem.

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). MDPI. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PMC. [Link]

-

Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. (2025). PubMed. [Link]

-

Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. (2008). ResearchGate. [Link]

Sources

- 1. One moment, please... [biointerfaceresearch.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Coordination chemistry and ligand behavior of 1-(4-Acetylphenyl)-3-phenylthiourea

An In-depth Technical Guide to the Coordination Chemistry and Ligand Behavior of 1-(4-Acetylphenyl)-3-phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Thiourea-Based Ligands

Thiourea derivatives represent a cornerstone in the field of coordination chemistry, valued for their multifaceted ligating abilities.[1] These organosulfur compounds, characterized by the R¹R²NC(S)NR³R⁴ backbone, are not merely synthetic curiosities; they are pivotal precursors in the synthesis of a wide array of heterocyclic systems and serve as versatile chelating agents for a multitude of transition metals.[1][2] Their significance is further underscored by a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[1][3]

The compound 1-(4-acetylphenyl)-3-phenylthiourea belongs to the N,N'-disubstituted acylthiourea family. Its structure is distinguished by several potential donor sites: the soft thiocarbonyl sulfur atom, two "harder" nitrogen atoms within the thiourea bridge, and the carbonyl oxygen of the acetyl group. This arrangement of both hard and soft donor atoms within a single, flexible framework makes 1-(4-acetylphenyl)-3-phenylthiourea a highly adaptable ligand, capable of forming a diverse range of metal complexes with varied geometries and properties.[2]

This guide offers a deep dive into the synthesis, characterization, and coordination behavior of 1-(4-acetylphenyl)-3-phenylthiourea. As a senior application scientist, the goal is to provide not just protocols, but the underlying chemical logic, enabling researchers to harness the full potential of this versatile ligand in catalysis, materials science, and therapeutic agent development.

Ligand Synthesis and Structural Characterization

The synthesis of 1-(4-acetylphenyl)-3-phenylthiourea is typically achieved through a straightforward and efficient nucleophilic addition reaction. The primary method involves the reaction of 4-aminoacetophenone with phenyl isothiocyanate.[4]

Experimental Protocol: Synthesis of 1-(4-Acetylphenyl)-3-phenylthiourea

Rationale: This procedure leverages the high reactivity of the isothiocyanate group's electrophilic carbon atom towards the nucleophilic primary amine of 4-aminoacetophenone. The choice of a dry, non-protic solvent like toluene or acetonitrile is critical to prevent hydrolysis of the isothiocyanate reactant, which would lead to unwanted side products and reduced yield.[5] Refluxing provides the necessary activation energy to drive the reaction to completion.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-aminoacetophenone in a suitable volume of anhydrous toluene or acetonitrile.

-

Reagent Addition: To this stirring solution, add 1.0 to 1.05 equivalents of phenyl isothiocyanate dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the product will often form. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the crude product by filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.[5]

-

Characterization: The final product, a yellow solid, should be dried under vacuum. Its identity and purity are confirmed using spectroscopic methods.[4]

Structural Elucidation

The unambiguous identification of 1-(4-acetylphenyl)-3-phenylthiourea relies on a combination of spectroscopic techniques.

Caption: Chemical structure of the ligand.

Table 1: Key Spectroscopic Data for 1-(4-Acetylphenyl)-3-phenylthiourea

| Technique | Key Feature | Typical Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Interpretation |

| FTIR | ν(N-H) | 3270 - 3220 | Stretching vibrations of the N-H groups in the thiourea backbone.[4] |

| ν(C=O) | ~1670 | Stretching vibration of the acetyl carbonyl group.[4] | |

| ν(C=S) | ~750-850 | Thioamide IV band, primarily C=S stretching. | |

| ¹H NMR | Aromatic-H | δ 7.0 - 8.0 | Protons on the two phenyl rings. |

| N-H | δ 8.8 - 9.4 | Protons of the thiourea N-H groups, often appearing as broad singlets.[4] | |

| CH₃ | δ ~2.6 | Singlet for the methyl protons of the acetyl group. | |

| ¹³C NMR | C=S | δ ~180 | Thiocarbonyl carbon, highly deshielded.[4] |

| C=O | δ ~197 | Carbonyl carbon of the acetyl group. | |

| Aromatic-C | δ 118 - 142 | Carbons of the phenyl rings.[4] |

Coordination Chemistry and Ligand Behavior

The rich coordination chemistry of 1-(4-acetylphenyl)-3-phenylthiourea stems from its polyfunctional nature. The behavior of the ligand is dictated by the principles of Hard and Soft Acids and Bases (HSAB), the steric and electronic properties of the substituents, and the reaction conditions.

Potential Donor Sites:

-

Thiocarbonyl Sulfur (S): As a soft donor, the sulfur atom is the primary coordination site for soft metal ions like Ag(I), Au(I), Pd(II), Pt(II), and Cu(I).[6][7]

-

Carbonyl Oxygen (O): This hard donor site readily coordinates to hard metal ions such as Cr(III), Fe(III), and early transition metals.

-

Thiourea Nitrogens (N, N'): These are intermediate-hardness donors and can participate in chelation, often in conjunction with the sulfur or oxygen atoms.

Dominant Coordination Modes

The flexibility of the thiourea backbone allows for several coordination modes, leading to complexes with diverse geometries and nuclearities.

-

Monodentate Coordination (κ¹-S): This is the most common mode, especially with soft metal ions. The ligand binds to the metal center exclusively through the thiocarbonyl sulfur atom. This is often observed in complexes where other strong ligands are present or when steric hindrance prevents chelation.[6]

-

Bidentate Chelation (κ²-O,S): A highly stable coordination mode involves the formation of a six-membered chelate ring through the carbonyl oxygen and the thiocarbonyl sulfur. This mode is facilitated by the deprotonation of the N-H proton adjacent to the acetylphenyl group, creating an anionic ligand. The resulting delocalization of charge within the chelate ring enhances the stability of the complex. This behavior is common for acylthiourea derivatives.[2]

-

Bidentate Chelation (κ²-N,S): Chelation can also occur through one of the thiourea nitrogens and the sulfur atom, forming a four-membered ring. While less common due to ring strain, this mode is possible, particularly with certain metal ions and in the absence of a deprotonating base.[6]

-

Bridging Coordination (μ-S): The sulfur atom can bridge two metal centers, leading to the formation of binuclear or polynuclear complexes. This is particularly prevalent in copper(I) and silver(I) chemistry.[2][8]

Caption: Visualization of primary ligand coordination modes.

Synthesis and Analysis of Metal Complexes

The synthesis of metal complexes generally involves the direct reaction of the ligand with a metal salt in an appropriate solvent.

General Experimental Protocol: Metal Complex Synthesis

Rationale: The choice of solvent is crucial for dissolving both the ligand and the metal salt. Alcohols like ethanol or methanol are commonly used. For bidentate O,S-chelation, a base (e.g., triethylamine or sodium hydroxide) is often added to facilitate the deprotonation of the N-H group, which is a key step for forming the stable six-membered chelate ring.[6] The stoichiometry of the reactants (metal-to-ligand ratio) will determine the final structure of the complex (e.g., 1:1, 1:2).

Step-by-Step Methodology:

-

Ligand Solution: Dissolve 1-(4-acetylphenyl)-3-phenylthiourea in warm ethanol.

-

Base Addition (for chelation): If O,S-chelation is desired, add a stoichiometric amount of a suitable base (e.g., triethylamine) to the ligand solution and stir for 10-15 minutes.

-

Metal Salt Addition: Slowly add an ethanolic solution of the metal salt (e.g., CuCl₂, Ni(NO₃)₂, PdCl₂) to the ligand solution with constant stirring.

-

Complex Formation: A change in color and/or the formation of a precipitate usually indicates complex formation. The reaction mixture is typically stirred at room temperature or gently heated for several hours.

-

Isolation and Purification: The resulting solid complex is collected by filtration, washed with ethanol and diethyl ether to remove unreacted precursors, and dried in a desiccator.

Spectroscopic Analysis of Coordination

The coordination of the ligand to a metal center induces significant and diagnostic changes in its spectroscopic signatures.

-

FTIR Spectroscopy: This is a powerful tool for determining the coordination mode.

-

O,S-Coordination: A significant red shift (decrease in wavenumber) of the ν(C=O) band (by 30-50 cm⁻¹) and the ν(C=S) band is indicative of their involvement in bonding. The disappearance of the ν(N-H) band confirms deprotonation.

-

S-Coordination: A red shift in the ν(C=S) band is observed, while the ν(C=O) band remains largely unchanged.

-

-

UV-Visible Spectroscopy: While the free ligand shows intra-ligand π→π* and n→π* transitions, the spectra of its transition metal complexes are often dominated by new, lower-energy bands.[8]

-

d-d transitions: For d-block metals, these bands appear in the visible region and provide information about the coordination geometry (e.g., octahedral, tetrahedral, square planar).

-

Ligand-to-Metal Charge Transfer (LMCT): These intense bands can provide further insight into the electronic structure of the complex.

-

Table 2: Representative Spectroscopic Shifts Upon Metal Coordination

| Complex Type | Coordination Mode | Δν(C=O) (cm⁻¹) | Δν(C=S) (cm⁻¹) | New UV-Vis Bands |

| [Pd(L)₂] | κ²-O,S | ~ -40 | ~ -30 | LMCT bands |

| [Cu(L)Cl] | κ¹-S | Negligible | ~ -25 | d-d transitions |

| [Ni(L)₂] | κ²-O,S | ~ -45 | ~ -35 | d-d transitions |

Note: L represents the deprotonated form of the ligand. Data is illustrative based on typical acylthiourea complexes.

Potential Applications in Research and Development

The unique structural features of 1-(4-acetylphenyl)-3-phenylthiourea and its metal complexes make them attractive candidates for several high-value applications.

-

Drug Development: Thiourea derivatives are known to exhibit a wide range of biological activities.[9] The presence of the acetylphenyl moiety can enhance lipophilicity and provide an additional site for interaction with biological targets. Metal complexation can further enhance this activity. Areas of interest include:

-

Anticancer Agents: Many thiourea-metal complexes show promising cytotoxicity against various cancer cell lines.[7][10]

-

Enzyme Inhibition: These compounds are being investigated as inhibitors for enzymes like urease and ribonucleotide reductase.[3]

-

Antimicrobial Agents: Both the ligand and its complexes often display significant activity against bacterial and fungal strains.[9]

-

-

Catalysis: The well-defined coordination geometries of the metal complexes make them suitable as catalysts. The ability to tune the electronic properties by modifying the ligand or the metal center allows for the optimization of catalytic activity for reactions such as C-C coupling or oxidations.

-

Materials Science: The presence of aromatic rings and heteroatoms can lead to interesting photophysical properties. Metal complexes of such ligands are being explored for their potential as semiconductors and in the development of novel sensor materials.[11]

Conclusion

1-(4-acetylphenyl)-3-phenylthiourea is a ligand of considerable interest, offering a robust and tunable platform for the development of novel coordination compounds. Its synthetic accessibility, combined with its versatile coordinating ability through sulfur, oxygen, and nitrogen donors, allows for the creation of a vast array of metal complexes with diverse structures and properties. Understanding the fundamental principles of its coordination behavior—from the selection of the metal ion to the control of reaction conditions—is paramount for researchers aiming to exploit these compounds in medicinal chemistry, catalysis, and materials science. The insights and protocols provided in this guide serve as a foundational resource for the rational design and synthesis of new functional materials based on this promising thiourea scaffold.

References

-

Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. (2023). Taylor & Francis Online. Available at: [Link]

-

1-(4-Acetylphenyl)-3-butyrylthiourea. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Coordination modes of the acylthiourea ligands to metals. Crystal... (n.d.). ResearchGate. Available at: [Link]

-

Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. (2024). RSC Advances. Available at: [Link]

-

Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. (2021). RSC Advances. Available at: [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). MDPI. Available at: [Link]

-

Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). MDPI. Available at: [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). MDPI. Available at: [Link]

-

Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (2021). MDPI. Available at: [Link]

-

1-(4-acetylphenyl)-3-allylthiourea (C12H14N2OS). (n.d.). PubChemLite. Available at: [Link]

-